1-(3,4,5-Trimethoxyphenyl)pentan-1-one
Description
1-(3,4,5-Trimethoxyphenyl)pentan-1-one is a substituted aryl ketone featuring a pentanone backbone linked to a 3,4,5-trimethoxyphenyl group. This structural motif is significant in medicinal chemistry due to the electron-donating methoxy groups, which enhance aromatic ring stability and influence intermolecular interactions.
Properties
CAS No. |
114085-80-2 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C14H20O4/c1-5-6-7-11(15)10-8-12(16-2)14(18-4)13(9-10)17-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
ZXCSAUWRJRVZLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Impact of Alkyl Chain Length
Analysis :
- Pentanone vs. Propanone: The pentanone chain in the target compound increases molecular flexibility and lipophilicity compared to the propanone analog (CAS 110047-50-2), which may influence membrane permeability .
- Trifluoromethyl Substitution : The trifluoromethyl group in CAS 61718-80-7 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference likely alters reactivity and solubility .
Substituent Modifications
Table 2: Substituent Effects on Physicochemical Properties
Analysis :
- Methoxy vs.
- Nitro Group Effects : The nitro-substituted compound (CAS N/A) exhibits reduced aromatic electron density, making it more reactive in electrophilic substitutions compared to the methoxy-rich target compound .
Pharmacologically Relevant Derivatives
Table 3: Bioactive Derivatives with Pentanone Moieties
Analysis :
- Prodrug Strategies : The phosphate prodrug of combretastatin A-4 (similar to the target compound’s trimethoxyphenyl group) demonstrates how solubilizing modifications (e.g., phosphate salts) can enhance therapeutic utility .
- Heterocyclic Hybrids: The diazepine-triazole derivative (CAS 879775-88-9) illustrates the incorporation of pentanone groups into complex pharmacophores, suggesting broader applications in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
